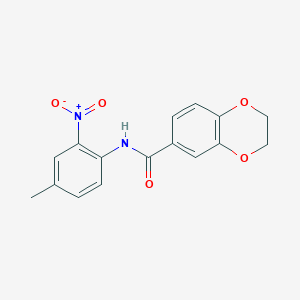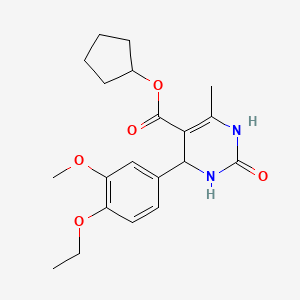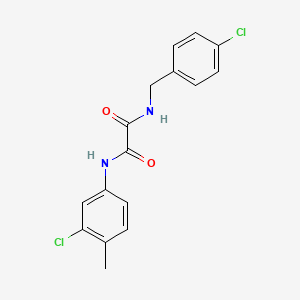
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in scientific research. This compound is also known as CDDO-Me or bardoxolone methyl. It is a synthetic triterpenoid that has shown promising results in various studies due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of CDDO-Me is complex and involves multiple pathways. It has been found to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. CDDO-Me has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, CDDO-Me has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CDDO-Me has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. CDDO-Me has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. Furthermore, CDDO-Me has been shown to inhibit angiogenesis, which is crucial for cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
CDDO-Me has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, CDDO-Me has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the study of CDDO-Me. One potential direction is the development of CDDO-Me derivatives with improved solubility and bioavailability. Another potential direction is the investigation of CDDO-Me's potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential of CDDO-Me as an anticancer agent in clinical trials.
Conclusion:
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various studies. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties. The mechanism of action of CDDO-Me is complex and involves multiple pathways. CDDO-Me has several advantages for lab experiments, but it also has some limitations. There are several potential future directions for the study of CDDO-Me, including the development of CDDO-Me derivatives and investigating its potential as a therapeutic agent for neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of CDDO-Me involves several steps. The starting material is 2,3-dimethylphenol, which undergoes several reactions to form the final product. The synthesis process involves the use of various reagents and solvents, including chloroform, methanol, and acetic anhydride. The final product is obtained as a yellow powder and is purified through recrystallization.
Applications De Recherche Scientifique
CDDO-Me has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. CDDO-Me has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-6-4-9-15(12(11)2)21-18(22)16(20)17(19(21)23)25-14-8-5-7-13(10-14)24-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCSNNSNTFWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)

![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4958268.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)



![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)
![1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4958315.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4958351.png)
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)